5-Boc-2-oxa-5-azaspiro[3.5]nonane
Overview
Description
5-Boc-2-oxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 . It is a main product offered by BOC Sciences .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two or more rings that share a single atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Complex Molecules : The unique structural feature of 5-Boc-2-oxa-5-azaspiro[3.5]nonane has been utilized in the synthesis of complex molecular structures. For example, the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative facilitated the synthesis of N-Boc-2,3-methano-β-proline, showcasing the compound's role in generating novel amino acid derivatives through a three-step synthesis from readily available reagents (Adamovskyi et al., 2014).
Construction of Spiroaminals : The compound's framework is found at the core of natural or synthetic products known for significant biological activities. Its synthesis represents a challenging target due to the novelty of its skeletons and potential applications. Different strategies for synthesizing spiroaminals, including this compound, have been summarized, highlighting its importance in drug discovery (Sinibaldi & Canet, 2008).
One-Pot Synthesis Techniques : A study demonstrates the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating the compound's efficiency in streamlining synthetic processes. This approach shows the practicality and simplicity in creating spirocyclic scaffolds, which are crucial in medicinal chemistry (Huynh, Nguyen, & Nishino, 2017).
Novel Boc-Protected Analogs : The synthesis of Boc-protected cyclopropane-modified proline analogs, utilizing this compound, showcases the compound's utility in creating novel proline derivatives. This involves a six-step synthesis from (2S,4R)-4-hydroxyproline, emphasizing the compound's versatility in synthesizing cyclic amino acids (Tymtsunik et al., 2012).
Designing Drug Discovery Modules : The synthesis of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes using this compound demonstrates its role in constructing multifunctional, structurally diverse modules for drug discovery. These novel spirocycles act as versatile scaffolds, highlighting the compound's contribution to the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-5-4-6-12(13)8-15-9-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVLKDKWPCOLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154077 | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-20-7 | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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